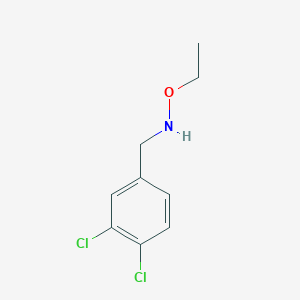

N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine is characterized by a complex three-dimensional arrangement that incorporates both aromatic and aliphatic structural elements. The compound features a central hydroxylamine functionality (-NH-O-) that serves as the linking unit between the substituted benzyl group and the ethyl moiety. The dichlorobenzyl portion adopts a planar configuration due to the sp² hybridization of the aromatic carbon atoms, while the 3,4-dichlorosubstitution pattern creates a distinctive electronic environment that influences the overall molecular geometry.

The stereochemical features of this compound are particularly noteworthy due to the presence of the nitrogen center, which can exhibit varying degrees of pyramidalization depending on the electronic and steric environment. The benzyl carbon attached to the nitrogen atom represents a potential site for configurational isomerism, although the rapid interconversion typical of nitrogen-centered compounds generally prevents isolation of individual stereoisomers under standard conditions. The ethoxy group attached to the hydroxylamine oxygen provides additional conformational flexibility through rotation around the oxygen-carbon bond.

Crystallographic data and computational modeling studies of related hydroxylamine derivatives suggest that the preferred conformation involves a staggered arrangement of the ethyl group relative to the nitrogen-oxygen bond. The dichlorosubstitution pattern at the 3,4-positions of the benzyl ring introduces significant electronic asymmetry, with the chlorine atoms serving as strong electron-withdrawing groups that deplete electron density from the aromatic system. This electronic perturbation extends through the benzyl carbon to influence the hybridization and geometry at the nitrogen center.

The spatial arrangement of substituents around the nitrogen atom creates a sterically hindered environment that influences both the chemical reactivity and the conformational preferences of the molecule. The bulky dichlorobenzyl group restricts rotation around the carbon-nitrogen bond, while the smaller ethoxy group maintains relatively free rotation around the oxygen-carbon bond. This asymmetric steric environment contributes to the overall chirality of the molecule and influences its interactions with other chemical species.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide crucial insights into the electronic structure and bonding characteristics of this compound. Density functional theory studies on related hydroxylamine derivatives have demonstrated that the electronic distribution in these compounds is highly sensitive to substituent effects, particularly the presence of electron-withdrawing groups such as the dichlorosubstituents in this molecule. The computational analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen atom of the hydroxylamine functionality, while the lowest unoccupied molecular orbital shows significant contribution from the dichlorosubstituted aromatic ring.

The electronic structure calculations indicate that the nitrogen-oxygen bond in hydroxylamine derivatives exhibits partial double-bond character due to resonance effects involving the lone pair electrons on nitrogen. In this compound, this resonance interaction is modulated by the electron-withdrawing effect of the dichlorobenzyl substituent, which reduces the electron density available for resonance stabilization. The calculated bond lengths and bond orders reflect this electronic perturbation, with the nitrogen-oxygen bond showing increased ionic character compared to simple alkyl-substituted hydroxylamines.

Computational studies using density functional theory methods have revealed that the frontier molecular orbitals of hydroxylamine derivatives are significantly influenced by the nature of the substituents. For this compound, the presence of the electron-withdrawing chlorine atoms lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to unsubstituted analogues. This electronic stabilization contributes to the enhanced chemical stability observed for chloro-substituted hydroxylamine derivatives.

The spin density distribution calculations for related hydroxylamine radicals show that the unpaired electron density is primarily localized on the nitrogen atom, with significant delocalization into the aromatic ring system when present. For this compound, the dichlorosubstitution pattern creates an asymmetric electron distribution that favors certain conformational arrangements and influences the compound's reactivity profile. The calculated electrostatic potential maps reveal regions of enhanced negative charge density around the chlorine atoms and the hydroxylamine oxygen, while positive charge density is concentrated around the aromatic hydrogen atoms and the ethyl group.

Comparative Conformational Analysis with Analogous Hydroxylamine Derivatives

Comparative conformational analysis of this compound with analogous hydroxylamine derivatives reveals distinctive structural preferences that arise from the specific substitution pattern of this compound. Studies of N-benzylhydroxylamine derivatives have shown that the presence of aromatic substituents significantly influences the preferred conformations through π-electron interactions and steric effects. In comparison to the parent N-benzylhydroxylamine, the dichlorosubstituted derivative exhibits altered conformational preferences due to the electron-withdrawing nature of the chlorine substituents.

The conformational landscape of O-ethylhydroxylamine derivatives has been extensively studied through both experimental and computational approaches. These studies demonstrate that the ethoxy substitution at the hydroxylamine oxygen provides enhanced conformational stability compared to the parent hydroxylamine, primarily due to the increased steric bulk and the electron-donating nature of the ethyl group. When combined with the dichlorobenzyl substitution at nitrogen, as in this compound, the resulting conformational profile represents a unique balance between these competing electronic and steric effects.

Comparative analysis with O-(3,4-dichlorobenzyl)hydroxylamine, an isomeric compound where the dichlorobenzyl group is attached to oxygen rather than nitrogen, reveals significant differences in conformational preferences and electronic structure. The nitrogen-substituted isomer shows greater conformational flexibility around the carbon-nitrogen bond, while the oxygen-substituted isomer exhibits more restricted rotation due to the shorter carbon-oxygen bond length and the different electronic environment at the oxygen center.

The analysis of hydroxylamine derivatives containing both aromatic and aliphatic substituents reveals that the conformational preferences are largely determined by the relative energies of different rotational isomers around the key single bonds. For this compound, the most stable conformations involve staggered arrangements that minimize steric interactions between the bulky dichlorobenzyl group and the ethoxy substituent. The dichlorosubstitution pattern introduces additional complexity through dipolar interactions between the chlorine atoms and other polar groups in the molecule.

Experimental studies using nuclear magnetic resonance spectroscopy of related hydroxylamine derivatives have provided valuable insights into the dynamic conformational behavior of these compounds in solution. These investigations demonstrate that the barrier to rotation around the carbon-nitrogen bond in benzyl-substituted hydroxylamines is significantly influenced by the electronic nature of the aromatic substituents. For this compound, the electron-withdrawing chlorine substituents are expected to increase the rotational barrier compared to electron-donating substituents, resulting in more restricted conformational dynamics at ambient temperature.

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-N-ethoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO/c1-2-13-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVRTRFYNJMISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONCC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Table 1: Summary of Preparation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) | Advantages | References |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Ethoxyhydroxylamine + benzyl chloride | THF/DCM | 0–25°C | 70–85 | Simple, high yield | Patent WO2004004657A2 |

| Oxime intermediate | Hydroxylamine hydrochloride + aldehyde | Water/ethanol | Reflux | 60–75 | Good selectivity | Patent US4293715A |

| Coupling with carbodiimides | Carboxylic acid + hydroxylamine | DCM | Room temp | ~83 | High efficiency | Patent EP0272674A2 |

Research Findings:

- The nucleophilic substitution method remains the most practical for large-scale synthesis due to its straightforwardness and high yield.

- Use of protecting groups enhances selectivity and minimizes side reactions.

- Coupling reagents like PyBOP significantly improve yields and reaction efficiency, especially in complex molecule synthesis.

Notes on Reaction Optimization

- Temperature Control: Maintaining low temperatures (0–25°C) during nucleophilic substitution minimizes side reactions.

- Base Selection: Triethylamine is preferred for neutralizing HCl and facilitating nucleophile activation.

- Solvent Choice: Polar aprotic solvents such as THF or DCM enhance nucleophilic attack efficiency.

- Purification: Post-reaction purification via column chromatography or recrystallization ensures high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzyl compounds, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine exhibits significant antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases, such as neurodegenerative disorders. Research indicates that compounds with similar structures can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase, which is essential for managing symptoms associated with cognitive decline. In vitro studies have shown that derivatives of this compound can enhance cholinergic neurotransmission, offering potential therapeutic benefits in treating Alzheimer's disease .

Environmental Applications

Pollution Mitigation

this compound has applications in environmental chemistry, particularly in the degradation of pollutants. Its hydroxylamine functional group can facilitate the reduction of nitro compounds into less harmful amines, making it a candidate for use in bioremediation processes.

Synthetic Organic Chemistry

Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, which is valuable in drug development. For instance, it can be used to synthesize other hydroxylamine derivatives that exhibit biological activity .

Case Study 1: Neuroprotective Activity

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective properties of this compound derivatives. The results indicated that these compounds significantly inhibited acetylcholinesterase activity with IC50 values ranging from 0.5 to 2 µM, demonstrating their potential as therapeutic agents for Alzheimer's disease .

Case Study 2: Environmental Remediation

Research conducted on the use of this compound in the reduction of nitrobenzene pollutants showed promising results. The compound was effective in reducing nitro groups under mild conditions, leading to the formation of aniline derivatives with lower toxicity profiles. This process highlights its utility in environmental remediation strategies aimed at mitigating industrial waste impacts .

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Effective scavenger of free radicals | |

| Neuroprotective | Inhibitor of acetylcholinesterase | |

| Environmental Remediation | Reduces nitro compounds to amines |

Table 2: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Ethanol solvent; reflux; 24 hours | 85% |

| Reduction | Catalytic hydrogenation; palladium catalyst | 90% |

Mécanisme D'action

The mechanism of action of N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: Chlorine Substitution Effects

A key positional isomer is N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 139460-29-0). Both compounds share the molecular formula C₇H₈Cl₃NO but differ in chlorine substitution (2,4- vs. 3,4-positions). This positional variance influences physicochemical properties:

- Biological Activity : Chlorine placement can alter interactions with biological targets. For example, 3,4-dichloro derivatives are more prevalent in agrochemicals due to optimized binding to pest enzymes .

Table 1: Positional Isomer Comparison

Functional Group Variations: Hydroxylamine Derivatives

Key differences include:

- Molecular Weight : The benzodioxin derivative has a lower molecular weight (182 g/mol vs. ~228.5 g/mol), impacting solubility and bioavailability .

- Electron Effects : The benzodioxin’s electron-rich structure may increase stability under oxidative conditions compared to electron-withdrawing chlorine substituents .

Complex Derivatives: Pharmaceutical Intermediates

(S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride (CAS 2092917-42-3) incorporates the 3,4-dichlorobenzyl group into a pyrrolidine scaffold. This highlights:

- Structural Complexity : The addition of a pyrrolidine ring and benzoyl group enhances target specificity in drug candidates, likely for receptor-binding applications .

- Synthetic Challenges : Multi-step synthesis (e.g., alkylation, cyclization) is required, increasing production costs compared to simpler hydroxylamine derivatives .

Activité Biologique

N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure. It is derived from O-ethylhydroxylamine with a dichlorobenzyl substituent, which may enhance its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with O-ethylhydroxylamine in the presence of a base. The reaction conditions can be optimized for yield and purity.

The biological activity of this compound is primarily attributed to its ability to act as a reactive nitrogen species. It may interact with various biological targets, including enzymes and receptors involved in oxidative stress responses.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and inflammation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.73 |

| HeLa (Cervical) | 11.20 |

| MCF-7 (Breast) | 27.66 |

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Case Studies

- Anticancer Activity : In a study evaluating the anticancer properties of various hydroxylamine derivatives, this compound demonstrated notable cytotoxicity against A549 lung cancer cells, indicating its potential as a therapeutic agent in oncology .

- Oxidative Stress Modulation : Another investigation highlighted the compound's role in modulating oxidative stress in neuronal cells. This study found that treatment with this compound reduced markers of oxidative damage and improved cell viability under stress conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-dichlorobenzyl)-O-ethylhydroxylamine, and what critical intermediates are involved?

- Methodological Answer : A key intermediate is 3,4-dichlorobenzyl bromide , which is frequently used in alkylation reactions. For example, alkylation of hydroxylamine derivatives (e.g., O-ethylhydroxylamine) via nucleophilic substitution can yield the target compound. Evidence from analogous syntheses shows that sodium triacetoxyborohydride (STAB) may be employed for reductive amination steps involving imine intermediates . Reaction optimization should consider solvent polarity (e.g., dichloroethane) and stoichiometric ratios of reagents to minimize byproducts .

Q. How can researchers characterize the purity and structural identity of N-(3,4-dichlorobenzyl)-O-ethylhydroxylamine?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ ~255 nm, based on benzyl chloride analogs) to assess purity .

- Spectroscopy : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorobenzyl groups) and FT-IR (N–O stretch ~930 cm) .

- Mass Spectrometry : LC-HRMS (e.g., [M+H] expected m/z ~274.0) can verify molecular weight and detect impurities .

Q. What safety protocols are essential when handling N-(3,4-dichlorobenzyl)-O-ethylhydroxylamine and its precursors?

- Methodological Answer :

- Hazard Analysis : Pre-experiment risk assessments are critical, as precursors like 3,4-dichlorobenzyl bromide are irritants and moisture-sensitive .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed reaction systems to avoid inhalation or skin contact .

- Waste Disposal : Halogenated byproducts require neutralization before disposal in designated containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-(3,4-dichlorobenzyl)-O-ethylhydroxylamine in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Maintain reflux conditions (e.g., 80–100°C in dichloroethane) to enhance reaction rates while avoiding decomposition .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency in biphasic systems .

- Workup Strategies : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates and reduce impurities .

Q. What analytical methods are suitable for resolving contradictions in spectral data or impurity profiles of this compound?

- Methodological Answer :

- Multi-Dimensional NMR : H-C HSQC/HMBC can resolve overlapping signals in aromatic regions .

- GC-MS/MS with SPME : Solid-phase microextraction coupled with tandem mass spectrometry enhances sensitivity for trace halogenated impurities .

- X-ray Crystallography : If crystalline derivatives are available, single-crystal analysis provides unambiguous structural confirmation (e.g., C–H···O hydrogen bonding patterns) .

Q. How can structure-activity relationship (SAR) studies guide the design of N-(3,4-dichlorobenzyl)-O-ethylhydroxylamine derivatives for biological applications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the hydroxylamine group with tetrazole or triazole moieties to modulate electronic properties and metabolic stability .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to correlate substituent positions (e.g., Cl at 3,4-benzyl) with target binding affinity .

- In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., cytochrome P450) to evaluate metabolic liabilities .

Q. What strategies mitigate challenges in scaling up the synthesis of N-(3,4-dichlorobenzyl)-O-ethylhydroxylamine from milligram to gram quantities?

- Methodological Answer :

- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow systems improves heat/mass transfer for exothermic alkylation steps .

- Purification Scaling : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.